molecular formula C7H8F4O B13427295 1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride CAS No. 277756-41-9

1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride

Cat. No.: B13427295
CAS No.: 277756-41-9
M. Wt: 184.13 g/mol
InChI Key: GSRYNZYKGDILRE-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride is a fluorinated organic compound with the molecular formula C7H8F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, with a carbonyl fluoride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride typically involves the fluorination of cyclopentane derivatives. One common method is the selective fluorination of 1,1-cycloalkanedicarboxylic acids using sulfur tetrafluoride (SF4). This reaction produces 1-fluoroformyl-1-(trifluoromethyl)cycloalkanes, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl fluoride group to other functional groups such as alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(Trifluoromethyl)cyclopentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbonyl fluoride group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    2,2-Difluoro-1-methylcyclopropanecarboxylic acid: Contains a difluoromethyl group and a cyclopropane ring.

    4-(Trifluoromethyl)cyclohexanecarboxylic acid: Contains a trifluoromethyl group and a cyclohexane ring.

Uniqueness

1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride is unique due to its specific combination of a trifluoromethyl group and a carbonyl fluoride group attached to a cyclopentane ring

Properties

IUPAC Name

1-(trifluoromethyl)cyclopentane-1-carbonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4O/c8-5(12)6(7(9,10)11)3-1-2-4-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRYNZYKGDILRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664679
Record name 1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277756-41-9
Record name 1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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